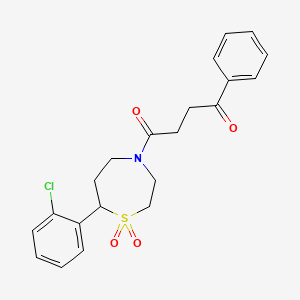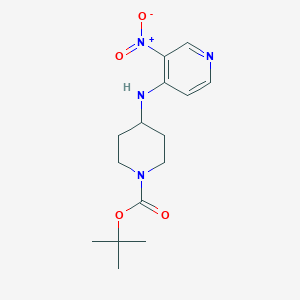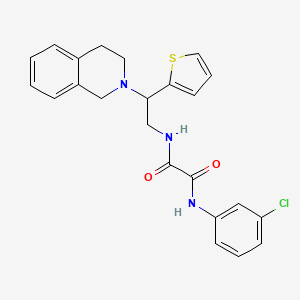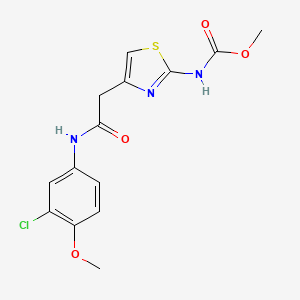
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione, also known as CCT137690, is a small molecule inhibitor that has gained attention in scientific research for its potential in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Oxidative Cleavage Studies
Research has shown that compounds similar to 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione are involved in oxidative cleavage studies. For example, the oxidation of acetylenic hydrocarbons, including 1-phenylbut-1-yne, leads to the formation of various products like α-dicarbonyl compounds and benzil, indicating the potential of such compounds in studying oxidative processes (Rao & Pritzkow, 1987).
Intramolecular Hydrogen Bonds
Compounds like 1-phenylbutane-l,3-dione, closely related to the queried chemical, have been studied for their intramolecular hydrogen bonding behavior, especially when protonated by hydrogen bromide. These studies help in understanding the behavior of hydrogen bonds in similar molecular structures (Clark, Emsley, & Hibbert, 1989).
1,2-Dioxane Ring Formation
Research involving reactions of various hydrocarbons with tris(2,4-pentanedionato)manganese(III) shows the formation of 1,2-dioxane rings. This is crucial for understanding the chemical reactivity and potential applications of similar diketone compounds in organic synthesis (Nishino et al., 1991).
Nanomorphology in Solar Cells
In the field of renewable energy, similar compounds have been used to control the nanomorphology of layers in bulk heterojunction solar cells. This research is pivotal for enhancing the efficiency of solar energy devices (Aïch et al., 2012).
Antibacterial Properties
Certain derivatives of compounds related to the queried chemical have been synthesized and evaluated for their antibacterial efficacy against various bacteria. This signifies the potential of such compounds in developing new antibacterial agents (Sheikh, Ingle, & Juneja, 2009).
Wirkmechanismus
Target of Action
The primary target of this compound is the GABA A receptors in the brain . These receptors are responsible for inhibitory neurotransmission and play a crucial role in maintaining the balance of excitation and inhibition in the brain .
Mode of Action
This compound modulates the function of GABA in the brain by binding to the benzodiazepine receptor located on GABA A receptors . This binding enhances the effect of the chief inhibitory neurotransmitter γ-aminobutyric acid (GABA), leading to enhanced GABAergic inhibition of neuronal firing .
Biochemical Pathways
The compound’s action on GABA A receptors affects the GABAergic neurotransmission pathway . By enhancing the inhibitory effect of GABA, it can decrease neuronal excitability and potentially influence various downstream effects related to mood, anxiety, and sleep .
Pharmacokinetics
The compound has a high bioavailability of 90% . It is primarily metabolized in the liver via the CYP3A enzyme . The compound’s elimination half-life ranges from 19 to 60 hours , indicating that it remains in the body for a significant period before being excreted. This long half-life contributes to its sustained effects .
Result of Action
The enhancement of GABAergic inhibition results in various molecular and cellular effects. These include decreased neuronal excitability, which can lead to effects such as sedation, muscle relaxation, and anxiolytic effects .
Action Environment
Environmental factors such as the presence of other drugs, the individual’s metabolic rate, and genetic factors can influence the compound’s action, efficacy, and stability. For instance, substances that induce or inhibit CYP3A enzymes could potentially affect the metabolism and consequently the effectiveness of the compound .
Eigenschaften
IUPAC Name |
1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4S/c22-18-9-5-4-8-17(18)20-12-13-23(14-15-28(20,26)27)21(25)11-10-19(24)16-6-2-1-3-7-16/h1-9,20H,10-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEIYJIEXZCTOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2354587.png)

![N-(2-methylsulfanylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2354592.png)
![N-(2-acetamidoethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2354593.png)
![6-(4-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2354596.png)
![2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2354597.png)




![1-(2,6-difluorophenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2354605.png)

![N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2354609.png)